N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide
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Overview
Description
N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group, a cyclohexyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide typically involves the reaction of aniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions usually involve heating the reactants to a specific temperature and maintaining the reaction for a certain period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions yield reduced forms of the compound, and substitution reactions yield substituted derivatives .
Scientific Research Applications
N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide include:
- N-phenylacetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl, cyclohexyl, and acetamide groups makes it versatile for various applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-phenyl-N-(1-prop-2-enylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-12-17(13-8-5-9-14-17)18(15(2)19)16-10-6-4-7-11-16/h3-4,6-7,10-11H,1,5,8-9,12-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVTQGXUGEEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2(CCCCC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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